molecular formula C12H18N2O B13792339 N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine CAS No. 885952-86-3

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine

Cat. No.: B13792339
CAS No.: 885952-86-3
M. Wt: 206.28 g/mol
InChI Key: GDQMKKDIILVBDI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group, a tetramethyl-substituted phenyl ring, and an acetamidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine typically involves the reaction of 2,3,5,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with acetic anhydride to yield the desired acetamidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamidine moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamidine moiety may interact with nucleophilic sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamide
  • N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and acetamidine functional groups

Properties

CAS No.

885952-86-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N'-hydroxy-2-(2,3,5,6-tetramethylphenyl)ethanimidamide

InChI

InChI=1S/C12H18N2O/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14-15/h5,15H,6H2,1-4H3,(H2,13,14)

InChI Key

GDQMKKDIILVBDI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)C/C(=N\O)/N)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=NO)N)C)C

Origin of Product

United States

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